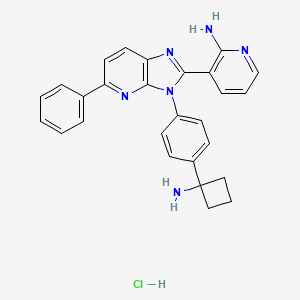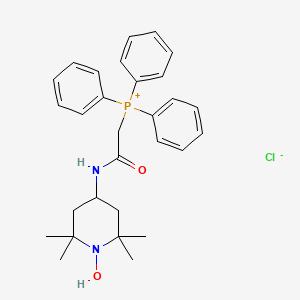![molecular formula C22H20Cl2N4O4 B609125 [4-[Bis(4-chlorophényl)méthyl]pipérazin-1-yl]-(5-méthyl-4-nitro-1,2-oxazol-3-yl)méthanone CAS No. 1360705-96-9](/img/structure/B609125.png)
[4-[Bis(4-chlorophényl)méthyl]pipérazin-1-yl]-(5-méthyl-4-nitro-1,2-oxazol-3-yl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[4-[Bis(4-chlorophenyl)methyl]piperazin-1-yl]-(5-methyl-4-nitro-1,2-oxazol-3-yl)methanone” is a chemical compound with the molecular formula C22H20Cl2N4O4 . It has a molecular weight of 475.3 g/mol . The compound is also known by other names such as ML-210 .
Molecular Structure Analysis
The compound has a complex structure that includes a piperazine ring, which is connected to two chlorophenyl groups and a nitro-oxazole group . The structure-activity relationships are consistent with an X-ray structure of a representative compound bound in the AKR1C3 active site .Physical And Chemical Properties Analysis
The compound has a molecular weight of 475.3 g/mol and a molecular formula of C22H20Cl2N4O4 . Other computed properties include a topological polar surface area of 23.6 Ų .Applications De Recherche Scientifique
Léthalité synthétique sélective
Ce composé, également connu sous le nom de ML210, est sélectivement létal synthétique pour les cellules exprimant HRAS {svg_1}. Il s'est avéré plus létal pour les cellules BJeLR (exprimant HRASg12v) que pour les cellules BJeH-LT (non exprimant HRAS) {svg_2}.
Inhibition de la glutathion peroxydase 4 (GPX4)
ML210 est un inhibiteur covalent sélectif de GPX4 {svg_3}. GPX4 est une sélénoprotéine importante qui protège les cellules de la ferroptose causée par la formation de radicaux libres à partir de peroxydes lipidiques catalysée par le fer {svg_4}.
Induction de la ferroptose
ML210 peut induire la ferroptose, une forme de mort cellulaire non apoptotique, dans les cellules cancéreuses {svg_5}. Cela est particulièrement pertinent pour les lignées de cellules cancéreuses résistantes au traitement présentant un état mésenchymateux élevé {svg_6}.
Étude de l'expression de Prominin2
ML210 a été utilisé pour examiner si l'inhibition pharmacologique de GPX4 modifie l'expression de prominin2 et affecte la ferroptose dans les cellules adhérentes MCF10A et Hs578t {svg_7}.
Mort cellulaire non apoptotique dans les cellules tumorales
ML210 induit la mort cellulaire non apoptotique dans les cellules tumorales exprimant l'oncogène RAS {svg_8}.
Recherche sur les cancers résistants au traitement
Le traitement de plusieurs lignées de cellules cancéreuses résistantes au traitement présentant un état mésenchymateux élevé avec ML210 a entraîné une induction sélective de la ferroptose {svg_9}.
Mécanisme D'action
Target of Action
The primary target of this compound, also known as ML210, is Glutathione Peroxidase 4 (GPX4) . GPX4 is a crucial selenoenzyme that protects cells from ferroptosis, a form of regulated cell death caused by the iron-catalyzed formation of free radicals from lipid peroxides .
Mode of Action
ML210 acts as a covalent inhibitor of GPX4 . It selectively induces synthetic lethality in cells expressing the HR
Analyse Biochimique
Biochemical Properties
The compound [4-[Bis(4-chlorophenyl)methyl]piperazin-1-yl]-(5-methyl-4-nitro-1,2-oxazol-3-yl)methanone interacts with the enzyme GPX4 . GPX4 is a key player in the prevention of oxidative stress in cells, and the inhibition of this enzyme by ML210 can lead to the induction of ferroptosis, a form of regulated cell death .
Cellular Effects
In cellular processes, [4-[Bis(4-chlorophenyl)methyl]piperazin-1-yl]-(5-methyl-4-nitro-1,2-oxazol-3-yl)methanone has been observed to induce non-apoptotic cell death in tumor cells expressing the RAS oncogene . It has also been used to examine whether pharmacological inhibition of GPX4 altered prominin2 expression and impacted ferroptosis in adherent MCF10A and Hs578t cells .
Molecular Mechanism
At the molecular level, [4-[Bis(4-chlorophenyl)methyl]piperazin-1-yl]-(5-methyl-4-nitro-1,2-oxazol-3-yl)methanone acts as a prodrug that requires cellular activation to bind GPX4 . It inhibits GPX4, leading to an increase in lipid peroxides and the induction of ferroptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [4-[Bis(4-chlorophenyl)methyl]piperazin-1-yl]-(5-methyl-4-nitro-1,2-oxazol-3-yl)methanone have been observed over time. The compound is stable for 1 year from the date of purchase as supplied, and solutions in DMSO may be stored at -20°C for up to 3 months .
Metabolic Pathways
Given its role as a GPX4 inhibitor, it may influence pathways related to oxidative stress and lipid peroxidation .
Propriétés
IUPAC Name |
[4-[bis(4-chlorophenyl)methyl]piperazin-1-yl]-(5-methyl-4-nitro-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N4O4/c1-14-20(28(30)31)19(25-32-14)22(29)27-12-10-26(11-13-27)21(15-2-6-17(23)7-3-15)16-4-8-18(24)9-5-16/h2-9,21H,10-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIBHJPDPEVVDTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)N2CCN(CC2)C(C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1360705-96-9 |
Source


|
| Record name | 1360705-96-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

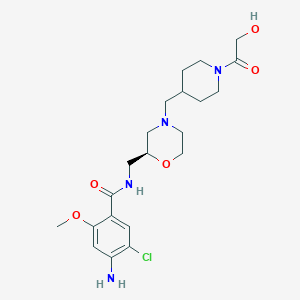
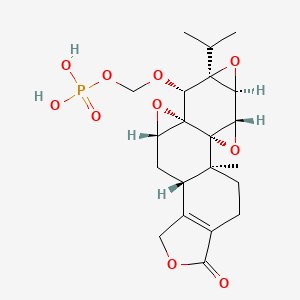
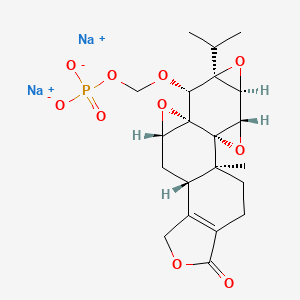


![N-(3-Azidopropyl)-4-(2,6-di-tert-butyl-4-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)phenoxy)butanamide](/img/structure/B609051.png)
